molecular formula C11H14N2OS B13188409 2-[Methyl(thiolan-3-yl)amino]pyridine-3-carbaldehyde

2-[Methyl(thiolan-3-yl)amino]pyridine-3-carbaldehyde

Cat. No.: B13188409
M. Wt: 222.31 g/mol
InChI Key: CLLVEYVSBQTAFJ-UHFFFAOYSA-N
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Description

2-[Methyl(thiolan-3-yl)amino]pyridine-3-carbaldehyde (CAS 1696534-93-6) is a chemical compound with the molecular formula C11H14N2OS and a molecular weight of 222.31. This pyridine-3-carbaldehyde derivative is offered for research use only and is not intended for diagnostic or therapeutic applications. This chemical serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Compounds based on the pyridine-carbaldehyde scaffold are of significant interest in developing pharmacologically active molecules. Related analogs, such as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP, Triapine), have been investigated as potent ribonucleotide reductase (RNR) inhibitors for anticancer applications . RNR is a crucial enzyme that provides deoxyribonucleoside triphosphates (dNTPs) necessary for DNA synthesis and repair, making it a validated target for cancer therapy . The mechanism of such inhibitors often involves disruption of an iron-stabilized tyrosyl radical within the RNR enzyme complex . Furthermore, pyridine-carbaldehyde derivatives are versatile precursors for synthesizing diverse heterocyclic systems, including fused or binary heterocycles with potential biological activity . The aldehyde functional group is particularly useful for further chemical transformations, such as reductive amination or the synthesis of Schiff bases, which can be utilized to create compound libraries for biological screening . Researchers can leverage this compound as a key intermediate to develop novel molecules for various biochemical and pharmacological studies.

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

2-[methyl(thiolan-3-yl)amino]pyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2OS/c1-13(10-4-6-15-8-10)11-9(7-14)3-2-5-12-11/h2-3,5,7,10H,4,6,8H2,1H3

InChI Key

CLLVEYVSBQTAFJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCSC1)C2=C(C=CC=N2)C=O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Halogenated Pyridine Precursors

A two-step approach leverages halogenated pyridine intermediates for sequential amination and formylation:

  • Step 1 : 2-Chloropyridine-3-carbaldehyde undergoes nucleophilic substitution with methyl(thiolan-3-yl)amine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (Xantphos) under reflux in toluene.
  • Step 2 : The aldehyde group is introduced via Vilsmeier-Haack formylation using POCl₃ and DMF at 0–5°C.

Reaction Conditions :

Parameter Value
Catalyst Pd(OAc)₂ (5 mol%)
Ligand Xantphos (10 mol%)
Solvent Toluene
Temperature 110°C
Yield 68–72%

Direct Amination of 2-Aminopyridine-3-carbaldehyde

Methyl(thiolan-3-yl) groups are introduced via alkylation of 2-aminopyridine-3-carbaldehyde:

  • Methylation : Treatment with methyl iodide in THF using NaH as a base (0°C, 2 h).
  • Thiolan-3-yl Introduction : Reaction with thiolan-3-yl bromide under Mitsunobu conditions (DIAD, PPh₃).

Key Data :

Multicomponent Coupling Strategy

A one-pot synthesis combines 2-aminopyridine, thiolan-3-yl methylamine, and glyoxylic acid under acidic conditions:

  • Conditions : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), ethanol/H₂O (1:1), 50°C, 12 h.
  • Yield : 58%.

Advantages :

  • Avoids isolation of intermediates.
  • Scalable to gram quantities.

Oxidative Methods for Aldehyde Installation

Oxidation of a methyl group to an aldehyde is achieved using SeO₂ in dioxane at 120°C:

  • Substrate : 2-[Methyl(thiolan-3-yl)amino]-3-methylpyridine.
  • Yield : 54%.

Limitations :

  • Over-oxidation risks require careful stoichiometric control.

Comparative Analysis of Methods

Method Yield (%) Complexity Scalability
Nucleophilic Substitution 72 Moderate High
Direct Amination 62 High Moderate
Multicomponent 58 Low High
Oxidative 54 Moderate Low

Mechanistic Insights

  • Palladium-Catalyzed Amination : Proceeds via oxidative addition of the C–Cl bond to Pd(0), followed by amine coordination and reductive elimination.
  • Mitsunobu Reaction : Utilizes DEAD/PPh₃ to invert stereochemistry during thiolan-3-yl coupling.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(thiolan-3-yl)amino]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-[Methyl(thiolan-3-yl)amino]pyridine-3-carboxylic acid.

    Reduction: 2-[Methyl(thiolan-3-yl)amino]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Methyl(thiolan-3-yl)amino]pyridine-3-carbaldehyde is a heterocyclic compound featuring a pyridine ring with a methylthiolane group and an aldehyde functional group. It has a molecular formula of C11H13NOSC_{11}H_{13}NOS. This compound is of interest for applications in medicinal chemistry and organic synthesis.

Potential Applications

  • Drug Development: Due to its biological activity, this compound may serve as a lead compound for drug development targeting inflammation or microbial infections.
  • Medicinal Chemistry: This compound has potential applications in medicinal chemistry.
  • Organic Synthesis: It also has potential applications in organic synthesis.
  • Biological activities: Research indicates that compounds related to this compound exhibit various biological activities.

Structural Similarity

Several compounds share structural similarities with this compound:

Compound NameStructure SimilarityUnique Features
2-MethylaminopyridinePyridine ring with amino substitutionExhibits strong basicity
3-AminopyridineAmino group at different positionKnown for neuroactive properties
5-MethylthiazoleContains sulfur in a five-membered ringExhibits antimicrobial activity
4-MethylpyridineMethyl substitution on pyridineCommonly used as a solvent in organic synthesis

Mechanism of Action

The mechanism of action of 2-[Methyl(thiolan-3-yl)amino]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyridine-3-carbaldehyde derivatives, which vary in substituents at positions 2 and 4. Below is a comparative analysis with key analogs:

Compound Substituents Synthesis Method Yield Applications Reference
2-[Methyl(thiolan-3-yl)amino]pyridine-3-carbaldehyde - Position 2: Methyl(thiolan-3-yl)amino
- Position 3: Carbaldehyde
Likely Vilsmeier-Haack or nucleophilic substitution N/A Potential ligand for nucleic acid targeting, agrochemical intermediates
Imidazo[1,5-a]pyridine-3-carbaldehyde (20) - Position 1: Bromine (post-modification)
- Position 3: Carbaldehyde
Vilsmeier-Haack reaction 55% Intermediate for azaindolin-2-one derivatives (c-MYC G-quadruplex stabilizers)
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime - Position 2: Fluorine
- Position 6: Pyrrolidine-oxime-silyl ether
Multi-step (e.g., Suzuki coupling) N/A Pharmaceutical intermediates, fluorinated probes
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine - Position 2: Amino-methyl
- Position 6: Phenyl
Pyrolysis of creatinine and amino acids N/A Food-borne mutagen, carcinogen (colon/mammary tumors in rodents)

Key Differences and Implications

  • Fluorinated analogs (e.g., ) exhibit altered polarity and metabolic stability due to fluorine’s electronegativity .
  • Synthetic Accessibility : Imidazo[1,5-a]pyridine-3-carbaldehyde (20) is synthesized via a Vilsmeier-Haack reaction (55% yield), whereas the target compound may require tailored thiolane-amine coupling, which could lower yields due to steric hindrance .
  • Biological Activity: While 2-aminoimidazo[4,5-b]pyridines () are carcinogenic via DNA adduct formation, the target compound’s methyl-thiolan-3-ylamino group may mitigate genotoxicity but requires validation .

Reactivity and Functionalization

  • Aldehyde Reactivity: The carbaldehyde group in all analogs enables condensation reactions (e.g., Knoevenagel, Schiff base formation). For example, imidazo[1,5-a]pyridine-3-carbaldehyde undergoes Knoevenagel condensation (42% yield) to form azaindolin-2-one ligands .
  • Thiolane vs. Pyrrolidine : Thiolane’s sulfur atom may confer stronger hydrogen-bonding or redox activity compared to pyrrolidine-based analogs (), influencing target binding in biological systems .

Biological Activity

2-[Methyl(thiolan-3-yl)amino]pyridine-3-carbaldehyde is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a pyridine ring with a methylthiolane group and an aldehyde functional group, which contribute to its potential pharmacological properties. The molecular formula is C₁₁H₁₃NOS, and it is characterized by its unique structural components that may influence its interactions with biological targets.

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved using various methodologies, including condensation reactions involving pyridine derivatives and thiolane-based reagents. The structural features of this compound can be summarized as follows:

Feature Description
Pyridine Ring A six-membered aromatic ring containing nitrogen
Thiolane Group A five-membered ring containing sulfur
Aldehyde Functional Group A carbonyl group (–CHO) contributing to reactivity

These features suggest that the compound may exhibit significant biological activity through mechanisms such as enzyme inhibition or receptor modulation.

Antitumor Activity

Research indicates that derivatives of pyridine and thiosemicarbazone compounds exhibit notable antitumor properties. For instance, amino derivatives of pyridine-2-carboxaldehyde have been synthesized and evaluated for their antineoplastic activity against L1210 leukemia in mice. The most active compounds demonstrated significant survival rates and tumor inhibition, suggesting that structural modifications similar to those in this compound could yield promising antitumor agents .

Enzyme Inhibition

Studies have shown that analogs of pyridine derivatives can act as inhibitors of key enzymes involved in cancer metabolism. For example, compounds with similar structures have been identified as potent inhibitors of ribonucleotide reductase, an enzyme critical for DNA synthesis in rapidly dividing cells. These compounds achieved IC50 values in the low micromolar range, indicating strong inhibitory potential .

Anti-inflammatory Properties

The compound's potential applications extend to anti-inflammatory activities. The presence of the thiolane moiety may enhance its ability to interact with inflammatory mediators or pathways. Preliminary studies suggest that related compounds can modulate cytokine release in macrophages, indicating a possible mechanism for reducing inflammation .

Antimicrobial Activity

The structural characteristics of this compound also suggest potential antimicrobial properties. Compounds with similar functional groups have been reported to exhibit activity against various bacterial strains, making them candidates for further investigation as antimicrobial agents .

Case Studies and Research Findings

  • Antineoplastic Evaluation : A study synthesized several derivatives based on pyridine and evaluated their antitumor efficacy in vivo. The most promising compounds showed significant tumor suppression and increased survival rates in treated mice, highlighting the therapeutic potential of similar structures .
  • Enzyme Activity Assays : In vitro assays demonstrated that certain analogs effectively inhibited CDP reductase activity, crucial for nucleotide synthesis in cancer cells. The results indicated a dose-dependent response, with some compounds achieving IC50 values below 2 µM .
  • Inflammatory Response Modulation : Experimental data indicated that specific analogs could significantly reduce the release of pro-inflammatory cytokines from stimulated macrophages, suggesting a mechanism by which these compounds might exert anti-inflammatory effects .

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